molecular formula C10H9FO2 B13119298 Methyl 4-(1-fluorovinyl)benzoate CAS No. 201606-59-9

Methyl 4-(1-fluorovinyl)benzoate

Cat. No.: B13119298
CAS No.: 201606-59-9
M. Wt: 180.17 g/mol
InChI Key: UJWUVMNUAWAQJB-UHFFFAOYSA-N
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Description

Methyl 4-(1-fluorovinyl)benzoate is an organic compound characterized by the presence of a fluorovinyl group attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(1-fluorovinyl)benzoate typically involves the reaction of 4-(1-fluorovinyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds via esterification, where the carboxylic acid group of the benzoic acid reacts with the hydroxyl group of methanol to form the ester.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or other strong acids are used to facilitate the esterification reaction under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(1-fluorovinyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The fluorovinyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the fluorovinyl group to a fluoromethyl group.

    Substitution: The fluorine atom in the fluorovinyl group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Formation of 4-(1-fluorovinyl)benzaldehyde or 4-(1-fluorovinyl)benzoic acid.

    Reduction: Formation of Methyl 4-(fluoromethyl)benzoate.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(1-fluorovinyl)benzoate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a probe in fluorine-19 nuclear magnetic resonance (NMR) studies due to the presence of the fluorine atom.

    Medicine: Explored for its potential in drug development, particularly in designing fluorinated pharmaceuticals with improved metabolic stability and bioavailability.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as enhanced thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which Methyl 4-(1-fluorovinyl)benzoate exerts its effects depends on its interaction with specific molecular targets. The fluorovinyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The presence of the fluorine atom can enhance the compound’s lipophilicity and metabolic stability, making it a valuable component in drug design.

Comparison with Similar Compounds

    Methyl 4-fluorobenzoate: Lacks the vinyl group, making it less reactive in certain chemical transformations.

    Methyl 4-(2-fluorovinyl)benzoate: Similar structure but with the fluorovinyl group in a different position, affecting its reactivity and applications.

    Methyl 4-(1-chlorovinyl)benzoate: Contains a chlorine atom instead of fluorine, resulting in different chemical properties and reactivity.

Uniqueness: Methyl 4-(1-fluorovinyl)benzoate is unique due to the presence of the fluorovinyl group, which imparts distinct chemical properties such as increased reactivity and potential for diverse chemical transformations. The fluorine atom also enhances the compound’s stability and lipophilicity, making it valuable in various applications.

Biological Activity

Methyl 4-(1-fluorovinyl)benzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pest control. This article provides a comprehensive overview of the biological activity associated with this compound, including its antibacterial, insecticidal, and other pharmacological properties.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a fluorovinyl group attached to a benzoate moiety. The presence of the fluorine atom is significant as it can influence the compound's reactivity and biological interactions.

  • Chemical Formula : C9H9F O2
  • Molecular Weight : 168.17 g/mol
  • CAS Number : 67878-43-5

Insecticidal Activity

Methyl benzoate derivatives have been studied for their insecticidal properties. For instance, methyl benzoate has demonstrated larvicidal activity against mosquito larvae, suggesting that similar compounds may possess comparable effects . The larvicidal efficacy was dose-dependent, with significant mortality rates observed at higher concentrations.

Table 2: Larvicidal Activity of Methyl Benzoate

SpeciesConcentration (ppm)Mortality Rate (%)
Aedes albopictus200100
Culex pipiens20056

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through structure-activity relationship studies. The introduction of a fluorine atom is known to enhance lipophilicity and potentially increase membrane permeability, which can lead to improved biological activity .

Key Findings from SAR Studies

  • Fluorine Substitution : Enhances antibacterial potency by modifying electronic properties.
  • Aromatic Systems : The nature of substituents on the aromatic ring significantly impacts the compound's interaction with biological targets.
  • Hydrophobic Interactions : Increased hydrophobicity correlates with enhanced insecticidal activity.

Case Studies and Research Findings

Recent studies have highlighted various applications of related compounds:

  • A study on the synthesis of fluorinated benzoates revealed their potential as precursors for developing new antibiotics .
  • Research into the larvicidal effects of methyl benzoate derivatives indicates a promising avenue for environmentally friendly pest control methods .

Properties

CAS No.

201606-59-9

Molecular Formula

C10H9FO2

Molecular Weight

180.17 g/mol

IUPAC Name

methyl 4-(1-fluoroethenyl)benzoate

InChI

InChI=1S/C10H9FO2/c1-7(11)8-3-5-9(6-4-8)10(12)13-2/h3-6H,1H2,2H3

InChI Key

UJWUVMNUAWAQJB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=C)F

Origin of Product

United States

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